molecular formula C14H15BrN8 B2506970 6-(4-(5-Bromopyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2310096-85-4

6-(4-(5-Bromopyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2506970
CAS No.: 2310096-85-4
M. Wt: 375.234
InChI Key: OGZOEOJAENXJDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-(5-Bromopyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(5-Bromopyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrimidine Ring: Starting with a suitable brominated precursor, the pyrimidine ring is constructed through cyclization reactions.

    Diazepane Ring Formation: The diazepane ring is introduced via nucleophilic substitution reactions, often involving amine precursors.

    Triazolopyridazine Ring Construction: The final step involves the formation of the triazolopyridazine ring through cyclization reactions, often under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyrimidine ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alkoxides under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, 6-(4-(5-Bromopyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for various receptors or enzymes, providing insights into biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique structure may impart desirable properties to industrial products.

Mechanism of Action

The mechanism of action of 6-(4-(5-Bromopyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
  • 6-(4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
  • 6-(4-(5-Methylpyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Uniqueness

The uniqueness of 6-(4-(5-Bromopyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine lies in its bromine atom, which can participate in unique chemical reactions compared to its chloro, fluoro, and methyl counterparts. This can lead to different biological activities and applications, making it a valuable compound for research and development.

Properties

IUPAC Name

6-[4-(5-bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN8/c15-11-8-16-14(17-9-11)22-5-1-4-21(6-7-22)13-3-2-12-19-18-10-23(12)20-13/h2-3,8-10H,1,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZOEOJAENXJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=NC=C(C=N2)Br)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.